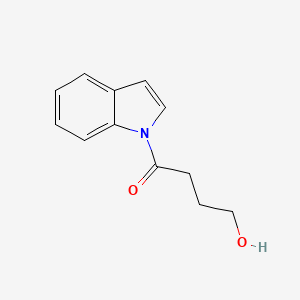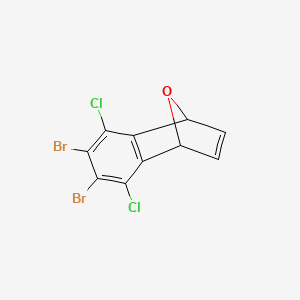
6,7-Dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene is a chemical compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to the naphthalene ring, along with an epoxide group. It is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene typically involves the bromination and chlorination of naphthalene derivatives. One common method involves the nitration of 2,3-dibromonaphthalene to yield 2,3-dibromo-5-nitronaphthalene. This intermediate is then subjected to sequential reduction, diazotisation, hydrolysis, and oxidation with Fremy’s salt to produce 6,7-dibromo-1,4-naphthoquinone. The final step involves the epoxidation of the naphthoquinone to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Fremy’s salt is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene: Lacks the chlorine atoms but has similar structural features.
6,7-Dichloro-1,4-dihydro-1,4-epoxynaphthalene: Lacks the bromine atoms but has similar structural features.
6,7-Dibromo-1,4-naphthoquinone: Lacks the epoxide group but is a key intermediate in the synthesis of the target compound.
Uniqueness
6,7-Dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene is unique due to the presence of both bromine and chlorine atoms along with an epoxide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
144474-61-3 |
|---|---|
Molecular Formula |
C10H4Br2Cl2O |
Molecular Weight |
370.85 g/mol |
IUPAC Name |
4,5-dibromo-3,6-dichloro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C10H4Br2Cl2O/c11-7-8(12)10(14)6-4-2-1-3(15-4)5(6)9(7)13/h1-4H |
InChI Key |
QSGJLBMGBNRJJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3=C(C1O2)C(=C(C(=C3Cl)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)
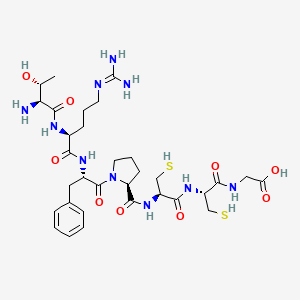
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
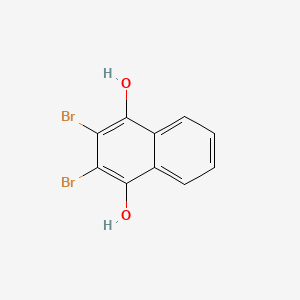
![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
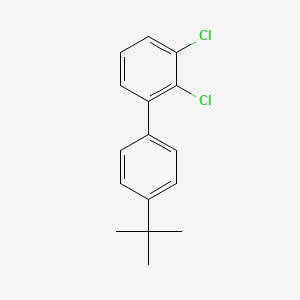
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)


